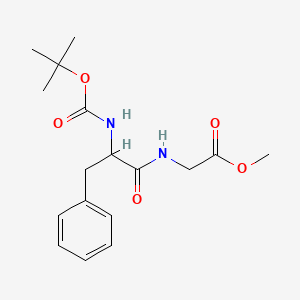

Methyl (tert-butoxycarbonyl)phenylalanylglycinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-13(10-12-8-6-5-7-9-12)15(21)18-11-14(20)23-4/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYDBLGWCUNDCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Framework of SPPS for Boc-Phe-Gly-OMe

Solid-phase peptide synthesis remains the cornerstone for producing Boc-Phe-Gly-OMe, leveraging the Boc group’s orthogonal protection capabilities. The process begins with anchoring glycine methyl ester to a resin, followed by iterative coupling and deprotection steps. The Boc group shields the α-amino group of phenylalanine during glycine coupling, preventing unwanted side reactions.

Key steps include:

-

Resin Activation : Wang or Merrifield resins are functionalized with glycine methyl ester using carbodiimide activators like dicyclohexylcarbodiimide (DCC).

-

Boc Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group, exposing the amino terminus for subsequent coupling.

-

Coupling Reaction : Boc-phenylalanine is activated using hydroxybenzotriazole (HOBt) and coupled to the resin-bound glycine methyl ester. Solvents such as dimethylformamide (DMF) or dichloromethane ensure optimal reagent solubility.

Optimization of Coupling Efficiency

Coupling efficiency hinges on activator choice and reaction time. Studies comparing carbodiimides (DCC, EDC) with uronium salts (HBTU, HATU) reveal that HATU achieves >95% coupling yields within 2 hours, whereas DCC requires 12–24 hours. Side reactions, such as racemization, are minimized at 0–4°C, preserving stereochemical integrity.

Solution-Phase Synthesis Strategies

Stepwise Esterification and Protection

Solution-phase synthesis offers flexibility for large-scale production. A representative route involves:

-

Esterification of Glycine : Glycine is converted to its methyl ester using trimethylsilyl diazomethane (TMSD) in methanol, achieving >90% yield under anhydrous conditions.

-

Boc Protection of Phenylalanine : Boc anhydride reacts with phenylalanine in a 1:1.2 molar ratio in tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP). The reaction proceeds at 25°C for 10 hours, yielding Boc-Phe-OH.

-

Peptide Bond Formation : Boc-Phe-OH is activated as a pentafluorophenyl (PFP) ester and coupled to glycine methyl ester in DMF. Triethylamine (TEA) neutralizes HCl generated during activation, enhancing reaction efficiency.

Catalytic and Solvent Effects

The choice of solvent profoundly impacts reaction kinetics. DMF, with its high polarity, accelerates coupling but may induce epimerization. Dichloromethane, though less polar, reduces racemization risks. Catalytic additives like DMAP improve acylation rates by stabilizing reactive intermediates.

Alternative Methodologies and Innovations

Heck Reaction-Mediated Synthesis

A patent-pending approach adapts the Heck reaction for constructing the dipeptide backbone. L-2-pyrrolidone-6-methyl ester, protected with Boc, undergoes palladium-catalyzed coupling with iodobenzene derivatives. While innovative, this method requires stringent anhydrous conditions and yields 34–45% of Boc-Phe-Gly-OMe, limiting industrial applicability.

Enzymatic Coupling

Emerging techniques employ proteases like subtilisin to catalyze peptide bond formation in aqueous media. Although eco-friendly, enzymatic methods face challenges in protecting group compatibility and low yields (<50%) for Boc-protected substrates.

Reaction Optimization and Process Analytics

Temperature and Time Profiling

Optimal conditions for Boc-Phe-Gly-OMe synthesis were determined through systematic screening:

| Parameter | SPPS (HATU) | Solution-Phase (PFP) | Heck Reaction |

|---|---|---|---|

| Temperature (°C) | 0–4 | 25 | 85 |

| Time (hours) | 2 | 48 | 8–12 |

| Yield (%) | 95 | 70 | 34 |

| Purity (HPLC, %) | 98 | 85 | 75 |

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. Final compounds are characterized by:

Chemical Reactions Analysis

Types of Reactions

Methyl (tert-butoxycarbonyl)phenylalanylglycinate can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Coupling Reactions: It can be used in peptide coupling reactions to form longer peptide chains.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Hydrolysis: Removal of the Boc group yields phenylalanylglycinate.

Coupling: Formation of peptide bonds to create longer peptide chains.

Reduction: Conversion of the ester group to an alcohol.

Scientific Research Applications

Peptide Synthesis

Methyl (tert-butoxycarbonyl)phenylalanylglycinate is primarily used as a protecting group in peptide synthesis. The Boc group protects the amino functionality of phenylalanine, allowing for the selective modification of other functional groups without interfering with the amino acid's reactivity. This selectivity is crucial for constructing complex peptides and proteins.

Synthesis Methodology :

- The typical synthesis involves the reaction of L-phenylalanine with tert-butoxycarbonyl chloride in the presence of a base. This method ensures that the amino group is protected while maintaining the integrity of other reactive sites on the molecule.

Recent studies have explored the use of amino acid derivatives like this compound in drug development. For instance, it has been employed to create novel chiral building blocks for pharmaceutical applications. These derivatives are essential in synthesizing compounds that exhibit improved biological activity and specificity .

Observational Studies and Research Findings

Research has demonstrated that compounds similar to this compound can significantly enhance imaging techniques in oncology. For example, radiolabeled amino acids have shown superior brain tumor imaging properties compared to traditional PET tracers . This highlights the potential of these compounds not only in synthetic applications but also in clinical settings.

Mechanism of Action

The mechanism of action of Methyl (tert-butoxycarbonyl)phenylalanylglycinate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl (tert-butoxycarbonyl)phenylalanylglycinate with structurally analogous dipeptide derivatives, focusing on synthetic utility, stability, and deprotection strategies.

Table 1: Key Properties of this compound and Analogues

| Compound Name | Molecular Weight (g/mol) | Protecting Groups | Solubility (Organic Solvents) | Acid Stability (TFA) | Deprotection Method |

|---|---|---|---|---|---|

| Methyl (Boc)phenylalanylglycinate | 352.4 | Boc (N-term), Methyl ester | High in DCM, DMF | Stable ≤ 50% TFA | Boc: TFA; Methyl: LiOH/H2O |

| Methyl (Z)phenylalanylglycinate | 372.4 | Z (N-term), Methyl ester | Moderate in DCM | Unstable | Z: H2/Pd-C; Methyl: LiOH/H2O |

| Ethyl (Boc)phenylalanylglycinate | 366.4 | Boc (N-term), Ethyl ester | High in THF, DMF | Stable ≤ 50% TFA | Boc: TFA; Ethyl: NaOH/MeOH |

| Methyl phenylalanylglycinate (unprotected) | 252.3 | None | Low in polar solvents | N/A | N/A |

Stability and Deprotection

- Boc vs. Z Protection : The Boc group in the title compound offers superior stability under acidic conditions (e.g., ≤50% trifluoroacetic acid, TFA) compared to the benzyloxycarbonyl (Z) group, which requires catalytic hydrogenation for removal . This makes Boc-protected derivatives preferable for stepwise synthesis requiring orthogonal protection.

- Methyl vs. Ethyl Ester : The methyl ester hydrolyzes faster under basic conditions (e.g., LiOH) than the ethyl ester, enabling selective C-terminal deprotection without affecting Boc groups. Ethyl esters, however, offer marginally better solubility in tetrahydrofuran (THF).

Solubility and Handling

- The title compound exhibits high solubility in dichloromethane (DCM) and dimethylformamide (DMF), critical for solid-phase synthesis. Ethyl esters show similar solubility but may precipitate in cold DCM. Z-protected analogues have lower solubility due to the aromatic benzyl group.

Notes

Characterization Standards : As emphasized in carbohydrate and peptide chemistry guidelines, full characterization (NMR, HPLC, MS) is mandatory for title compounds to validate synthetic routes and ensure reproducibility .

Strategic Selection : The choice between Boc/Z or methyl/ethyl protecting groups depends on the synthesis workflow. Boc/methyl combinations are optimal for acid-stable, orthogonal deprotection, while Z groups are reserved for hydrogenation-tolerant sequences.

Biological Activity

Methyl (tert-butoxycarbonyl)phenylalanylglycinate, commonly referred to as Boc-Phe-Gly-OMe, is a synthetic compound that belongs to the class of protected amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in peptide synthesis. Understanding its biological activity is essential for evaluating its potential applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

- Molecular Formula : C17H24N2O5

- Molecular Weight : 320.38 g/mol

- Structure : The structure includes phenylalanine (Phe), glycine (Gly), and a methyl ester group (OMe) at the C-terminus, with the Boc group protecting the N-terminus.

Biological Activity Overview

The biological activity of Boc-Phe-Gly-OMe primarily relates to its role as a building block in peptide synthesis. While Boc-Phe-Gly-OMe itself does not exhibit specific biological mechanisms, it can be utilized to create various peptides that may possess significant biological functions.

1. Antioxidant and Anti-inflammatory Activities

Recent studies have indicated that compounds similar to Boc-Phe-Gly-OMe exhibit antioxidant and anti-inflammatory properties. For instance, research on related tert-butoxycarbonyl cyclohexanones demonstrated good anti-inflammatory and antioxidant activities, suggesting that derivatives of Boc-Phe-Gly-OMe could potentially share similar benefits .

2. Role in Peptide Synthesis

Boc-Phe-Gly-OMe serves as a critical intermediate in synthesizing peptides with diverse functionalities. The protective Boc group allows for selective reactions during synthesis, which is vital for developing therapeutic peptides. The specific biological activity of the resulting peptides depends on the sequence and arrangement of amino acids.

Case Study 1: Synthesis and Biological Testing

A study focused on synthesizing various pivaloyl and pivaloyloxy esters of dopamine, utilizing tert-butoxycarbonyl as a protective group. Preliminary biological tests showed that these compounds elicited hypothermic responses in mice, indicating potential neuropharmacological effects . While this study did not directly test Boc-Phe-Gly-OMe, it highlights the importance of the tert-butoxycarbonyl group in modulating biological activity.

Case Study 2: Dipeptides with Biological Activity

Research has shown that dipeptides can exhibit significant biological activities, such as angiotensin-I converting enzyme (ACE) inhibition. A total of 228 dipeptides were synthesized and tested for intestinal stability, permeability, and ACE inhibitory activity. This study emphasizes the potential for dipeptides derived from Boc-Phe-Gly-OMe to exhibit similar bioactivities due to their structural attributes .

Comparative Analysis of Related Compounds

Q & A

What are the established synthetic methodologies for preparing Methyl (tert-butoxycarbonyl)phenylalanylglycinate, and how do reaction conditions influence yield?

Level: Basic

Answer:

The synthesis typically involves sequential protection, coupling, and esterification steps:

Protection: Introduce the tert-butoxycarbonyl group to phenylalanine using di-tert-butyl dicarbonate in a biphasic solvent system (e.g., dioxane/water) under basic conditions (pH 9–10) .

Coupling: Activate the carboxyl group of the protected phenylalanine with a carbodiimide reagent (e.g., DCC or EDC) in dichloromethane, followed by reaction with glycine methyl ester .

Esterification: Confirm methyl ester formation via methanol in the presence of catalytic acid (e.g., HCl gas).

Key factors affecting yield:

- Temperature: Lower temperatures (0–5°C) during coupling reduce racemization.

- Solvent polarity: Dichloromethane optimizes carbodiimide-mediated coupling efficiency.

- Catalyst use: 4-Dimethylaminopyridine (DMAP) enhances esterification kinetics .

Which analytical techniques are critical for confirming the structural integrity and purity of this compound, and what parameters should be optimized?

Level: Basic

Answer:

Optimization tips:

- For HPLC, adjust pH with 0.1% trifluoroacetic acid to sharpen peaks.

- In MS, use collision-induced dissociation (CID) to fragment ions for sequence validation.

How can researchers mitigate premature deprotection of the tert-butoxycarbonyl group during solid-phase peptide synthesis incorporating this compound?

Level: Advanced

Answer:

Premature deprotection occurs under acidic conditions (e.g., TFA cleavage). Strategies include:

- Mild deprotection protocols: Use 1–3% TFA in dichloromethane for shorter durations (5–10 min) .

- Alternative protecting groups: Pair tert-butoxycarbonyl with base-labile groups (e.g., Fmoc) to compartmentalize deprotection steps.

- Real-time monitoring: Employ in-situ FTIR or LC-MS to detect early deprotection .

What strategies are effective in resolving contradictory NMR data observed during the characterization of this compound derivatives?

Level: Advanced

Answer:

Contradictions may arise from rotameric equilibria or residual solvents:

- Variable-temperature NMR: Conduct experiments between 25°C and 60°C to coalesce split peaks caused by slow conformational exchange .

- Deuteration: Replace protic solvents (e.g., DMSO-d6 instead of CDCl3) to eliminate exchange broadening.

- HSQC/HMBC correlation: Assign ambiguous signals through 2D NMR to resolve overlapping multiplicities .

How does the steric environment of the tert-butoxycarbonyl group influence coupling efficiency in peptide chain elongation?

Level: Advanced

Answer:

The bulky tert-butoxycarbonyl group reduces nucleophilic attack during coupling. Mitigation approaches:

- Coupling reagents: Use HATU or PyBOP instead of DCC to enhance activation .

- Extended reaction times: Increase from 1 hour to 4–6 hours for sterically hindered residues.

- Microwave-assisted synthesis: Apply controlled microwave heating (50°C, 30 W) to accelerate kinetics .

How should researchers address batch-to-batch variability in synthetic peptides containing this compound?

Level: Advanced

Answer:

Variability arises from incomplete coupling or ester hydrolysis. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.